molecular formula C18H18N2 B4626419 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine

Cat. No.: B4626419
M. Wt: 262.3 g/mol
InChI Key: TYPNMGOVFQIUNI-UHFFFAOYSA-N
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Description

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine is a complex organic compound with a unique structure that includes a cyclopenta[c]quinoline core

Preparation Methods

The synthesis of 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the ozonation of N-acyl derivatives of the compound can yield stable ozonides, which are intermediates in the synthesis process . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include ozone for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways.

    Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine can be compared with other cyclopenta[c]quinoline derivatives. Similar compounds include:

These compounds share a similar core structure but differ in their functional groups and substituents, which can significantly influence their chemical properties and applications

Properties

IUPAC Name

4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c19-13-9-10-17-16(11-13)14-7-4-8-15(14)18(20-17)12-5-2-1-3-6-12/h1-7,9-11,14-15,18,20H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPNMGOVFQIUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.